Cas no 95882-33-0 (3-Cyclopentyl-3-oxopropanenitrile)

3-Cyclopentyl-3-oxopropanenitrile structure
95882-33-0 structure
Product Name:3-Cyclopentyl-3-oxopropanenitrile
CAS 번호:95882-33-0
MF:C8H11NO
메가와트:137.179042100906
MDL:MFCD04114391
CID:803446
PubChem ID:13592118
Update Time:2025-07-02

3-Cyclopentyl-3-oxopropanenitrile 화학적 및 물리적 성질

이름 및 식별자

    • 3-Cyclopentyl-3-oxopropanenitrile
    • 3-Cyclopentyl-3-oxo-propionitrile
    • Cyclopentanepropanenitrile,b-oxo-
    • 3-Cyclopentyl-3-oxopropionitrile
    • β-Oxocyclopentanepropanenitrile (ACI)
    • 95882-33-0
    • DB-080356
    • AKOS009236565
    • FOCJXECLIBAZSA-UHFFFAOYSA-N
    • PB32362
    • CHEMBL4593178
    • SY042272
    • EN300-129015
    • WS-01519
    • MFCD04114391
    • SCHEMBL573499
    • CS-0053864
    • DTXSID50544560
    • 3-cyclopentyl-3-oxo-propanenitrile
    • MDL: MFCD04114391
    • 인치: 1S/C8H11NO/c9-6-5-8(10)7-3-1-2-4-7/h7H,1-5H2
    • InChIKey: FOCJXECLIBAZSA-UHFFFAOYSA-N
    • 미소: N#CCC(C1CCCC1)=O

계산된 속성

  • 정밀분자량: 137.08400
  • 동위원소 질량: 137.084063974g/mol
  • 동위원소 원자 수량: 0
  • 수소 결합 공급체 수량: 0
  • 수소 결합 수용체 수량: 2
  • 중원자 수량: 10
  • 회전 가능한 화학 키 수량: 2
  • 복잡도: 171
  • 총 키 단위 수량: 1
  • 원자 구조의 중심 수량을 확정하다.: 0
  • 불확정 원자 입체 중심 수량: 0
  • 화학 키 입체 구조의 중심 수량을 확정하다.: 0
  • 불확정 화학 키 입체 중심 수량: 0
  • 소수점 매개변수 계산 참조값(XlogP): 1.4
  • 토폴로지 분자 극성 표면적: 40.9Ų

실험적 성질

  • 밀도: 1.056±0.06 g/cm3 (20 ºC 760 Torr),
  • 비등점: 229.5±13.0 ºC (760 Torr),
  • 플래시 포인트: 92.6±19.8 ºC,
  • 용해도: 미용성(4.4g/l)(25ºC),
  • PSA: 40.86000
  • LogP: 1.65938

3-Cyclopentyl-3-oxopropanenitrile 세관 데이터

  • 세관 번호:2926909090
  • 세관 데이터:

    ?? ?? ??:

    2926909090

    개요:

    2926909090 기타 아크릴 화합물.부가가치세: 17.0%?? ???:9.0% ?? ??: 없음??? ??:6.5% ????:30.0%

    ?? ??:

    ?? ??, ?? ??, 사용

    요약:

    HS: 2926909090 기타 아크릴 기능 화합물 부가가치세: 17.0% 환급률: 9.0% 규제 조건: 없음??? ??:6.5% General tariff:30.0%

3-Cyclopentyl-3-oxopropanenitrile 가격추가 >>

관련 분류 No. Product Name Cas No. 순결 사양 가격 업데이트 시간 문의
SHANG HAI XIAN DING Biotechnology Co., Ltd.
ST-C10418-5g
3-Cyclopentyl-3-oxo-propionitrile - C10418
95882-33-0
5g
20092CNY 2021-05-07
SHANG HAI XIAN DING Biotechnology Co., Ltd.
ST-C10418-1g
3-Cyclopentyl-3-oxo-propionitrile - C10418
95882-33-0
1g
6127CNY 2021-05-07
SHANG HAI XIAN DING Biotechnology Co., Ltd.
ST-C10418-10g
3-Cyclopentyl-3-oxo-propionitrile - C10418
95882-33-0
10g
32062CNY 2021-05-07
Chemenu
CM109223-1000g
3-cyclopentyl-3-oxopropanenitrile
95882-33-0 95+%
1000g
$4480 2021-08-06
abcr
AB449073-1 g
3-Cyclopentyl-3-oxopropanenitrile; .
95882-33-0
1g
€192.60 2023-07-18
abcr
AB449073-5 g
3-Cyclopentyl-3-oxopropanenitrile; .
95882-33-0
5g
€491.80 2023-07-18
SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd.
C924071-1g
3-Cyclopentyl-3-oxopropanenitrile
95882-33-0 98%
1g
¥1,716.30 2022-09-29
TRC
C993163-25mg
3-Cyclopentyl-3-oxopropanenitrile
95882-33-0
25mg
$ 50.00 2022-06-06
TRC
C993163-50mg
3-Cyclopentyl-3-oxopropanenitrile
95882-33-0
50mg
$ 70.00 2022-06-06
TRC
C993163-250mg
3-Cyclopentyl-3-oxopropanenitrile
95882-33-0
250mg
$ 250.00 2022-06-06

3-Cyclopentyl-3-oxopropanenitrile 합성 방법

합성 방법 1

반응 조건
1.1 Reagents: Sodium hydride Solvents: Tetrahydrofuran ;  reflux; 50 min, reflux; overnight, reflux; reflux → rt
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합성 방법 2

반응 조건
1.1 Reagents: Sodium hydride Solvents: Tetrahydrofuran ;  65 °C; 16 h, 65 °C
1.2 Reagents: Water ;  cooled
1.3 pH 4 - 5
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합성 방법 3

반응 조건
1.1 Reagents: Butyllithium Solvents: Tetrahydrofuran ,  Hexane ;  -78 °C; 1 h, -78 °C
1.2 -78 °C; 1 h, -78 °C; -78 °C → rt
1.3 Reagents: Hydrochloric acid Solvents: Water
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Preparation of pyrazoloquinazolinone and pyrroloquinazolinone derivatives as mGluR2 allosteric modulators useful for treatment of neurological, psychiatric, and other disorders
, World Intellectual Property Organization, , ,

합성 방법 4

반응 조건
1.1 Reagents: Sodium hydride Solvents: Tetrahydrofuran ;  70 °C; overnight, 70 °C
참조
Preparation of arylquinoline derivatives as dual FABP inhibitors
, World Intellectual Property Organization, , ,

합성 방법 5

반응 조건
1.1 Reagents: Sodium hydride Solvents: 1,4-Dioxane ;  30 min, rt
1.2 30 min, rt; 16 h, 105 °C; cooled
1.3 Reagents: Hydrochloric acid Solvents: Water ;  acidified
참조
Preparation of 7-oxo-4,7-dihydro-pyrazolo[1,5-a]pyrimidine derivatives which are useful in the treatment, amelioration or prevention of a viral disease
, World Intellectual Property Organization, , ,

합성 방법 6

반응 조건
1.1 Reagents: Sodium hydride Solvents: 1,4-Dioxane ;  30 min, rt
1.2 30 min, rt; 16 h, 105 °C
참조
Preparation of oxothiazolopyridine carbonic acid derivatives for use as antiviral agents
, World Intellectual Property Organization, , ,

합성 방법 7

반응 조건
1.1 Reagents: Sodium bis(trimethylsilyl)amide Solvents: Tetrahydrofuran ;  -14.6 °C; 50 min, -14.6 °C; < -3 °C; 10 min, -10 °C; -10 °C → 20 °C; 1 h, 20 °C; overnight, 24 °C; 24 °C → 3 °C
1.2 Reagents: Hydrochloric acid Solvents: Water ;  < 27 °C
참조
Process for preparing enantiomerically enriched JAK inhibitors
, United States, , ,

합성 방법 8

반응 조건
1.1 Reagents: Sodium hydride Solvents: Tetrahydrofuran ;  rt → 75 °C; 15 h, 70 °C
참조
Preparation of Ruxolitinib intermediate
, China, , ,

합성 방법 9

반응 조건
1.1 Reagents: Sodium hydride Solvents: Tetrahydrofuran ;  overnight, reflux
1.2 Solvents: Water ;  pH 8
참조
Preparation of pyridine-based compounds as kinase inhibitors useful for treatment of proliferative diseases
, World Intellectual Property Organization, , ,

합성 방법 10

반응 조건
1.1 Reagents: Sodium hydride Solvents: Tetrahydrofuran ;  rt; overnight, reflux
1.2 Reagents: Hydrogen ion Solvents: Water ;  pH 8
참조
Preparation of heterocyclic ureas as kinase inhibitors useful for the treatment of proliferative and inflammatory diseases
, World Intellectual Property Organization, , ,

3-Cyclopentyl-3-oxopropanenitrile Raw materials

3-Cyclopentyl-3-oxopropanenitrile Preparation Products

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